3-[4-(octyloxy)phenyl]-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(OCTYLOXY)PH)-N’-(3-PHENYL-2-PROPENYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE: is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazole core, which is a five-membered ring containing two nitrogen atoms, and is substituted with an octyloxy group and a phenylpropenylidene group. The presence of these substituents imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(OCTYLOXY)PH)-N’-(3-PHENYL-2-PROPENYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, the introduction of the octyloxy group, and the condensation with the phenylpropenylidene moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and scalability. Advanced techniques such as automated synthesis and real-time monitoring of reaction parameters are employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpropenylidene group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrazole ring, resulting in the formation of reduced analogs.
Substitution: The octyloxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkoxides or amines are employed under basic conditions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with varying functional groups.
Scientific Research Applications
Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may exhibit activity against specific diseases or conditions, leading to the development of new pharmaceuticals.
Industry: In industrial applications, the compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional groups make it valuable in the production of polymers, coatings, and other high-performance materials.
Mechanism of Action
The mechanism of action of 3-(4-(OCTYLOXY)PH)-N’-(3-PHENYL-2-PROPENYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 4-OXO-5-(3-PHENYL-2-PROPENYLIDENE)-2-THIOXO-1,3-THIAZOLIDIN-3-YL (PH)ACETIC ACID
- 5-(2-ME-3-PH-2-PROPENYLIDENE)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL ACETIC ACID
- 6-(4-OXO-5-(3-PH-2-PROPENYLIDENE)-2-THIOXO-1,3-THIAZOLIDIN-3-YL)HEXANOIC ACID
Comparison: Compared to these similar compounds, 3-(4-(OCTYLOXY)PH)-N’-(3-PHENYL-2-PROPENYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE is unique due to the presence of the octyloxy group and the pyrazole core. These structural features impart distinct chemical properties and reactivity, making it suitable for specific applications that other similar compounds may not be able to achieve.
Properties
Molecular Formula |
C27H32N4O2 |
---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
3-(4-octoxyphenyl)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C27H32N4O2/c1-2-3-4-5-6-10-20-33-24-17-15-23(16-18-24)25-21-26(30-29-25)27(32)31-28-19-11-14-22-12-8-7-9-13-22/h7-9,11-19,21H,2-6,10,20H2,1H3,(H,29,30)(H,31,32)/b14-11+,28-19+ |
InChI Key |
ILNRSWHEAPWAQH-PQNPBBKWSA-N |
Isomeric SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C=C/C3=CC=CC=C3 |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC=CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.